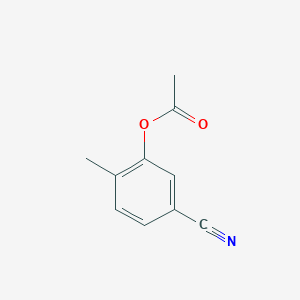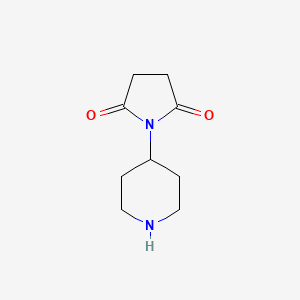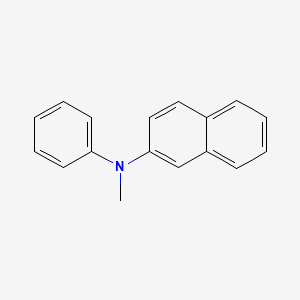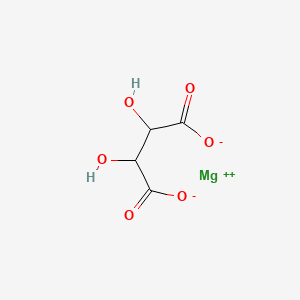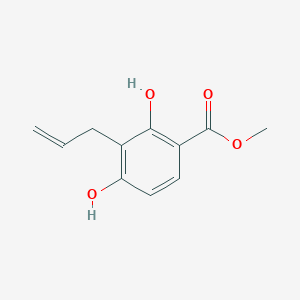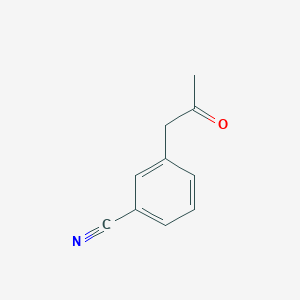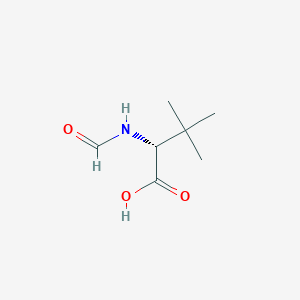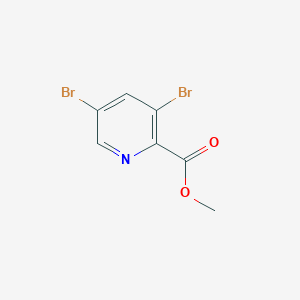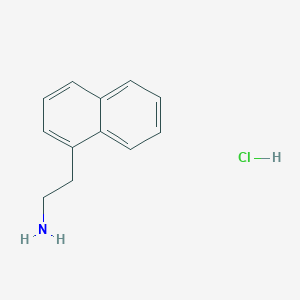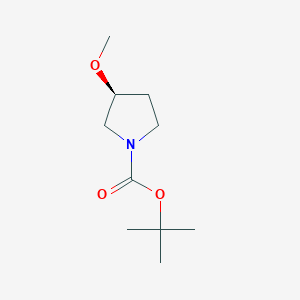
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate, often referred to as (S)-tert-Butyl 3-methoxy-1-carboxylate, is a synthetic organic compound that has been used for various scientific research applications. It is a carboxylic acid ester, and can be synthesized from the reaction of tert-butyl alcohol and 3-methoxy-1-carboxylic acid. It is a colorless, water-soluble solid that is stable under normal conditions. It has a wide range of applications in the fields of biochemistry, physiology, and organic chemistry.
Applications De Recherche Scientifique
Pyrrole Photooxidation
The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate has been explored, yielding both tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This work demonstrates a pathway for the synthesis of complex bipyrrolic structures, which are important in various chemical syntheses and potential pharmaceutical applications (Wasserman, Power, & Petersen, 1996).
Singlet Oxygen Reactions
The interaction of the tert-butyl ester of 3-methoxypyrrole carboxylic acid with singlet oxygen has been shown to yield peroxidic intermediates that can couple with a range of nucleophiles to produce 5-substituted pyrroles. These products include α,α′-bipyrroles, serving as precursors for compounds like prodigiosin, highlighting the role of such intermediates in the synthesis of complex organic molecules (Wasserman et al., 2004).
Synthesis of Biotin Intermediates
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, illustrates the application of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate in vitamin synthesis. Biotin is crucial for the metabolic cycle, highlighting the importance of these intermediates in the biosynthesis of essential compounds (Shuanglin Qin et al., 2014).
Development of Aminopyrroles
The use of propargyl carbonates, isocyanides, and alcohols in the presence of Pd(OAc)2 catalysis and tert-butylamine has led to the efficient synthesis of polysubstituted aminopyrroles. These compounds are significant for their potential pharmaceutical applications, showcasing the utility of this compound in facilitating multicomponent reactions (Guanyinsheng Qiu, Qian Wang, & Jieping Zhu, 2017).
Economical Synthesis from L-Aspartic Acid
An economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, underscoring the compound's significance in the preparation of pharmaceutically active substances. This process highlights the versatility and economic value of utilizing this compound in pharmaceutical synthesis (Zhi-Jian Han et al., 2018).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476507 | |
| Record name | (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-69-2 | |
| Record name | (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

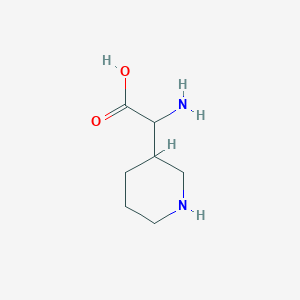
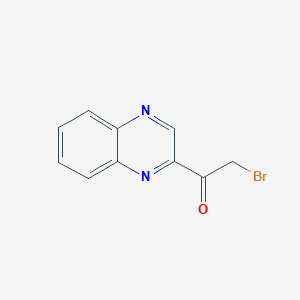
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
